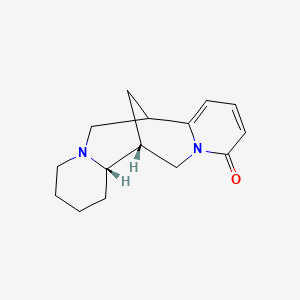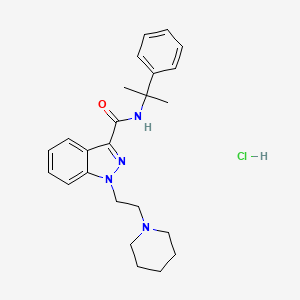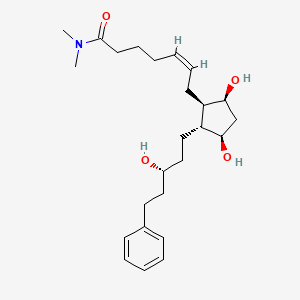
Anagyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anagyrin is a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the plant genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease when ingested by pregnant cows . The compound has a complex structure, with the chemical formula C15H20N2O and a molar mass of 244.338 g/mol .
Preparation Methods
Anagyrin can be synthesized through various methods. One notable synthesis was completed by Diane Gray and Timothy Gallagher . The synthetic routes typically involve the use of quinolizidine alkaloids as starting materials. The reaction conditions often include catalytic hydrogenation, which yields the octahydro derivative of this compound . Industrial production methods focus on extracting this compound from plants like Anagyris foetida and Lupinus species, using selective extraction techniques that consider factors such as solvent polarity and extraction temperature .
Chemical Reactions Analysis
Anagyrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, producing its octahydro derivative.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of this compound with altered functional groups .
Scientific Research Applications
Anagyrin has several scientific research applications:
Mechanism of Action
The specific mechanism of action of anagyrin is not fully understood. it is believed to act as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . This action can lead to overstimulation of muscles, resulting in the toxic effects observed in animals .
Comparison with Similar Compounds
Anagyrin belongs to the class of quinolizidine alkaloids, which includes several similar compounds:
Sparteine: Another quinolizidine alkaloid with antiarrhythmic and labor-promoting effects.
Lupanine: Known for its presence in lupins and its toxic effects on livestock.
Cytisine: A toxic alkaloid with stimulating and hallucinogenic effects in low doses.
Matrine: Used in traditional medicine for its various therapeutic properties.
This compound is unique among these compounds due to its specific teratogenic effects and its role in causing crooked calf disease .
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12-,13+/m1/s1 |
InChI Key |
FQEQMASDZFXSJI-HDYSRYHKSA-N |
Isomeric SMILES |
C1CCN2CC3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)



![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)

![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)


![trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820425.png)
![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)
